molecular formula C26H22O2 B14276198 4,4'-Bis(2-methylphenoxy)-1,1'-biphenyl CAS No. 137380-05-3

4,4'-Bis(2-methylphenoxy)-1,1'-biphenyl

Cat. No.: B14276198
CAS No.: 137380-05-3
M. Wt: 366.4 g/mol
InChI Key: FUGUBCROPULSQM-UHFFFAOYSA-N
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Description

4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl is an organic compound characterized by the presence of two 2-methylphenoxy groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenoxy rings.

Scientific Research Applications

4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s phenoxy groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its behavior in different environments. These interactions can affect the compound’s solubility, reactivity, and overall stability.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl.

    2-Methylphenol: Another precursor used in the synthesis.

    Bisphenol A: A structurally similar compound with different substituents on the phenyl rings.

Uniqueness

4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl is unique due to the presence of two 2-methylphenoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and organic synthesis, distinguishing it from other similar compounds.

Properties

CAS No.

137380-05-3

Molecular Formula

C26H22O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-methyl-2-[4-[4-(2-methylphenoxy)phenyl]phenoxy]benzene

InChI

InChI=1S/C26H22O2/c1-19-7-3-5-9-25(19)27-23-15-11-21(12-16-23)22-13-17-24(18-14-22)28-26-10-6-4-8-20(26)2/h3-18H,1-2H3

InChI Key

FUGUBCROPULSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4C

Origin of Product

United States

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